molecular formula C21H15NOS2 B4033352 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone

2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone

Cat. No.: B4033352
M. Wt: 361.5 g/mol
InChI Key: YKHNVGVPPWQIBC-UHFFFAOYSA-N
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Description

2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone is a useful research compound. Its molecular formula is C21H15NOS2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-benzothiazol-2-ylthio)-1,2-diphenylethanone is 361.05950645 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed new synthetic routes for creating derivatives of 2-(1,3-benzothiazol-2-ylthio)-1,2-diphenylethanone, which involve carbon–sulfur bond cleavage reactions. These methods have enabled the generation of compounds with potential for further chemical modifications and applications in various fields, including drug discovery and materials science. The structural elucidation of these compounds has been achieved through comprehensive analytical techniques, including NMR, MS spectra, and X-ray crystallography, providing detailed insights into their molecular architecture (Al-Omran & El-Khair, 2014).

Antioxidant Activity

A benzothiazole derivative has shown significant antioxidant activity, particularly in models of acetaminophen-induced hepatotoxicity. These compounds demonstrate the ability to scavenge free radicals, thereby protecting against oxidative stress. Such properties suggest potential therapeutic applications in conditions where oxidative damage plays a key role (Cabrera-Pérez et al., 2016).

Anticancer Activity

Research into 2-(1,3-benzothiazol-2-ylthio)-1,2-diphenylethanone derivatives has uncovered compounds with promising antitumor activities. These studies have focused on the synthesis of novel derivatives and their evaluation against a variety of cancer cell lines, highlighting the potential of benzothiazole derivatives as anticancer agents. The specific modifications on the benzothiazole scaffold have been shown to influence their antitumor properties significantly (Yurttaş, Tay, & Demirayak, 2015; Osmaniye et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 2-(1,3-benzothiazol-2-ylthio)-1,2-diphenylethanone, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit high inhibition efficiency, attributed to their ability to adsorb onto metal surfaces, offering protection against corrosion. This application is of significant interest in industrial contexts where metal preservation is crucial (Hu et al., 2016).

Antimicrobial Activity

Synthesis and evaluation of new benzothiazole derivatives have demonstrated their potential as antimicrobial agents. Studies have focused on creating compounds with enhanced activity against various bacterial and fungal strains, indicating the broad-spectrum antimicrobial potential of these molecules. This research contributes to the ongoing search for new therapeutic agents to combat resistant microbial infections (Eshghi et al., 2019).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NOS2/c23-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)25-21-22-17-13-7-8-14-18(17)24-21/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNVGVPPWQIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
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2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 3
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2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 4
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 5
Reactant of Route 5
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 6
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone

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